2-Chloro-N-(3-hydroxypropyl)nicotinamide

Vue d'ensemble

Description

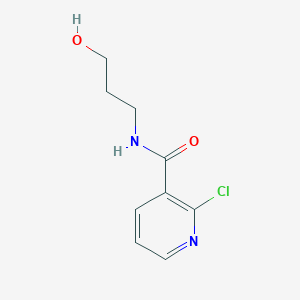

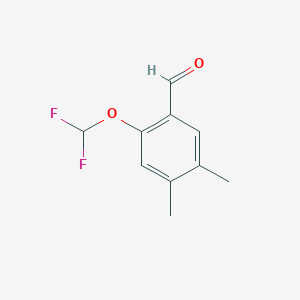

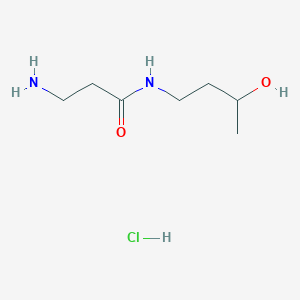

2-Chloro-N-(3-hydroxypropyl)nicotinamide is a chemical compound that contains 25 bonds in total, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .

Synthesis Analysis

Newly designed nicotinamide derivatives, including 2-Chloro-N-(3-hydroxypropyl)nicotinamide, were synthesized and characterized using spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS .Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(3-hydroxypropyl)nicotinamide was analyzed using computational methods. The compounds were optimized at the B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The molecular weight of this compound is 214.65 g/mol.Applications De Recherche Scientifique

Antibacterial and Antibiofilm Properties

2-Chloro-N-(3-hydroxypropyl)nicotinamide: has been studied for its potential antibacterial and antibiofilm activities. Research indicates that derivatives of nicotinamide, including this compound, show promising results against a range of bacterial strains. These compounds have been tested in vitro against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. The antibacterial activity is further supported by molecular docking analyses, suggesting that these compounds could serve as inhibitors against specific bacterial targets .

Computational Chemistry Analyses

Computational methods have been employed to analyze the electronic properties of nicotinamide derivatives. Techniques like HOMO/LUMO contour plot and MEP maps are used to understand the molecular structure and reactivity. These computational analyses provide insights into the antibacterial mechanism and help in predicting the biological activity of the compounds .

Synthesis and Characterization

The synthesis of 2-Chloro-N-(3-hydroxypropyl)nicotinamide involves spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS. Characterization of this compound is crucial for confirming its structure and purity, which is essential for its application in scientific research. The synthesized compounds are optimized using B3LYP/6–31+G(d,p) level in water with the C-PCM solvent method, which is a standard approach in computational organic chemistry .

Cosmeceutical Applications

Nicotinamide and its derivatives have been associated with various cosmeceutical applications. They possess properties that can prevent dandruff, promote hair growth, prevent gray hair, increase hair elasticity, and treat acne, fine lines, and age spots. The research into 2-Chloro-N-(3-hydroxypropyl)nicotinamide could extend these applications, offering new solutions in skincare and haircare products .

Advanced Battery Science

While not directly related to 2-Chloro-N-(3-hydroxypropyl)nicotinamide , nicotinamide derivatives are being considered in advanced battery science. Their electrochemical properties are being studied to improve the performance and longevity of batteries. This research could lead to the development of more efficient energy storage systems .

Propriétés

IUPAC Name |

2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLCZCIDLRCTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-hydroxypropyl)nicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride](/img/structure/B1441578.png)

![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)